Rel-(3R,4R)-3-fluoropiperidin-4-amine
CAS No.:
Cat. No.: VC18092939
Molecular Formula: C5H11FN2
Molecular Weight: 118.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11FN2 |
|---|---|
| Molecular Weight | 118.15 g/mol |
| IUPAC Name | (3R,4R)-3-fluoropiperidin-4-amine |
| Standard InChI | InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1 |
| Standard InChI Key | DEVLCRJHRJHMCX-RFZPGFLSSA-N |
| Isomeric SMILES | C1CNC[C@H]([C@@H]1N)F |
| Canonical SMILES | C1CNCC(C1N)F |
Introduction
Chemical Identity and Structural Features
Rel-(3R,4R)-3-fluoropiperidin-4-amine (molecular formula: C₅H₁₁FN₂; molecular weight: 118.15 g/mol) belongs to the class of fluorinated heterocyclic amines. Its IUPAC name is (3R,4R)-3-fluoropiperidin-4-amine, with the stereochemistry defined by the relative configuration of the fluorine and amine groups on the piperidine ring. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1CNCC@HF |
| InChI Key | DEVLCRJHRJHMCX-RFZPGFLSSA-N |
| PubChem CID | 124567289 |
| Boiling Point | Not experimentally determined (estimated: ~200°C) |
The fluorine atom enhances electronegativity and influences the compound’s pharmacokinetic profile by modulating pKa and improving metabolic stability .
Synthesis and Stereochemical Control
The synthesis of Rel-(3R,4R)-3-fluoropiperidin-4-amine involves multi-step processes emphasizing stereoselective fluorination and ring formation. Common methodologies include:
Fluorination Strategies
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Diethylaminosulfur Trifluoride (DAST): A widely used fluorinating agent for converting hydroxyl groups to fluorides. For example, DAST-mediated fluorination of 3-hydroxypiperidin-4-amine precursors yields the desired fluorinated product.
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Asymmetric Catalysis: Chiral catalysts, such as Rhodium complexes with cyclooctadiene (COD) ligands, enable enantioselective hydrogenation of fluorinated intermediates .
Key Synthetic Routes
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Piperidine Ring Formation: Starting from pyridine derivatives, hydrogenation under controlled conditions generates the piperidine backbone. For instance, hydrogenation of 3-fluoropyridine using Rh-CAAC catalysts achieves high diastereoselectivity (>95%) .
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Amine Protection/Deprotection: Temporary protection of the amine group (e.g., using tert-butyl carbamates) prevents unwanted side reactions during fluorination.
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1. Fluorination | DAST, CH₂Cl₂, 0°C → RT | 75% | Retention of (R,R) configuration |
| 2. Hydrogenation | H₂ (50 psi), Rh-CAAC, EtOH, 25°C | 88% | >99% diastereomeric excess |
Research Advancements and Applications
Neurodegenerative Disease Therapeutics
Recent studies highlight the role of Rel-(3R,4R)-3-fluoropiperidin-4-amine derivatives in tauopathy imaging. Compound [¹⁸F]75, a radiolabeled analogue, shows peak standardized uptake values (SUV) of 5.0 in primate brains, supporting its translation to human PET studies .
Oncology
Fluoropiperidines are investigated as kinesin spindle protein (KSP) inhibitors. For example, Merck’s MK-0731, featuring a (3R,4R)-3-fluoropiperidine moiety, disrupts microtubule dynamics with IC₅₀ = 3 nM, demonstrating efficacy in xenograft models .
Comparative Analysis with Analogues
Structural modifications significantly impact biological activity:
Future Directions
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Stereoselective Synthesis: Developing biocatalytic routes (e.g., transaminases) to achieve enantiopure batches .
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Polypharmacology: Exploring dual-target inhibitors for comorbid conditions (e.g., Alzheimer’s and depression) .
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Prodrug Strategies: Enhancing solubility via phosphate or ester prodrug formulations.
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